ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a brominated heterocyclic aromatic organic compound. It belongs to the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 2-position and a carboxylate ester group at the 5-position of the pyrrolopyridine core.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the core structure.
Halogenation: Bromination at the 2-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Esterification: The carboxylate ester group is introduced by reacting the brominated compound with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, yielding ethyl 2-hydroxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Amine-substituted derivatives.
Scientific Research Applications
Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Medicinal Chemistry: Used in the development of kinase inhibitors, which are important in cancer therapy.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is compared with other similar compounds such as ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. While these compounds share structural similarities, the position of the bromine atom and the ester group results in different biological activities and applications.
Comparison with Similar Compounds
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Properties
IUPAC Name |
ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-8(11)13-9(6)12-5-7/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVHXMWWZZOASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654041 | |
Record name | Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-98-3 | |
Record name | Ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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